molecular formula C17H23ClN4O3S2 B4079245 N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride

N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride

Cat. No.: B4079245
M. Wt: 431.0 g/mol
InChI Key: WJTNOLNIEKKZRD-UHFFFAOYSA-N
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Description

N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones .

Scientific Research Applications

N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride is unique due to its combination of a thiazole ring, piperazine ring, and sulfonamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2.ClH/c1-13(22)18-15-3-5-17(6-4-15)26(23,24)21-9-7-20(8-10-21)11-16-12-25-14(2)19-16;/h3-6,12H,7-11H2,1-2H3,(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTNOLNIEKKZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
Reactant of Route 5
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride
Reactant of Route 6
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N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;hydrochloride

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